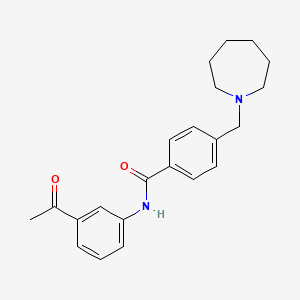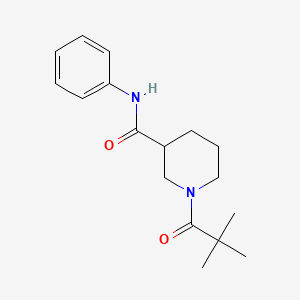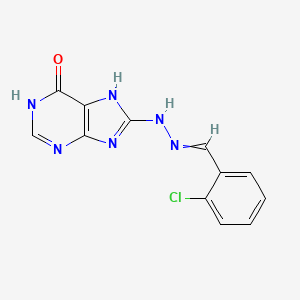![molecular formula C15H16N4O B5976853 N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-2-butynamide](/img/structure/B5976853.png)
N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-2-butynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-2-butynamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as PTPB and is a member of the triazole family of compounds. In
Aplicaciones Científicas De Investigación
PTPB has been investigated for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. PTPB has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is overexpressed in many types of cancer. Inhibition of PTP1B activity leads to increased insulin sensitivity and decreased cancer cell proliferation. PTPB has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to amyloid-beta plaques in the brain.
Mecanismo De Acción
PTPB is a potent and selective inhibitor of PTP1B. PTP1B is a negative regulator of insulin signaling, and inhibition of PTP1B activity leads to increased insulin sensitivity. PTPB has been shown to bind to the active site of PTP1B and prevent its dephosphorylation activity.
Biochemical and Physiological Effects:
PTPB has been shown to have various biochemical and physiological effects. Inhibition of PTP1B activity by PTPB leads to increased insulin sensitivity and decreased cancer cell proliferation. PTPB has also been shown to bind to amyloid-beta plaques in the brain, which could have implications for the diagnosis and treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PTPB in lab experiments is its potency and selectivity for PTP1B inhibition. This makes it a useful tool for investigating the role of PTP1B in various biological processes. However, one limitation is that PTPB has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Direcciones Futuras
There are many potential future directions for research on PTPB. One area of interest is the development of PTPB analogs with improved pharmacokinetic properties. Another area of interest is the investigation of PTPB in vivo, to better understand its potential therapeutic applications. Additionally, PTPB could be investigated for its potential use in the treatment of other diseases, such as diabetes and obesity, where PTP1B inhibition has been shown to be beneficial.
Métodos De Síntesis
The synthesis of PTPB involves the reaction of 1-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is purified using column chromatography. This synthetic method has been reported in the literature and has been successfully reproduced by various research groups.
Propiedades
IUPAC Name |
N-[1-phenyl-3-(1,2,4-triazol-1-yl)propyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-2-6-15(20)18-14(13-7-4-3-5-8-13)9-10-19-12-16-11-17-19/h3-5,7-8,11-12,14H,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJKAEGOJIGHOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CCN1C=NC=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-2-butynamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5976778.png)
![4-(3-hydroxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5976781.png)




![2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5976828.png)
![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B5976835.png)
![1-(2-{[(1-phenylcyclopropyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5976837.png)

![N-(2-chlorobenzyl)-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5976856.png)
![1-(4-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B5976860.png)
![4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid](/img/structure/B5976861.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[(2-methylbenzyl)amino]methyl}-2-piperidinone](/img/structure/B5976869.png)